molecular formula C15H16F3N5O4S B611475 Troriluzole CAS No. 1926203-09-9

Troriluzole

カタログ番号 B611475
CAS番号: 1926203-09-9
分子量: 419.3792
InChIキー: UMDHMQFEWPMESQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trigriluzole is glutamate release inhibitor, it helps modulate glutamate neurotransmitter and could possibly help with neurodegenerative and neuropsychiatric diseases. The prodrug of riluzole is Trigriluzole.

科学的研究の応用

Alzheimer's Disease

Troriluzole has been investigated in the context of Alzheimer's Disease (AD). The T2 Protect AD Trial, a multi-site, randomized, placebo-controlled trial, explored troriluzole as a glutamate modulator in individuals with mild to moderate Alzheimer's disease. The study aimed to test troriluzole's impact on cognition, marking an important step in AD research (Shadyab et al., 2020).

Neuroprotection

Riluzole, chemically related to troriluzole, has demonstrated neuroprotective qualities. Research shows that it activates TREK-1 and TRAAK, two critical background K(+) channels, offering insights into its neuroprotective mechanism (Duprat et al., 2000).

Treatment-Resistant Depression

In the realm of psychiatry, troriluzole's precursor, riluzole, has been examined for its efficacy in treatment-resistant depression (TRD). A study evaluating the longer-term outcome of adjunctive riluzole therapy found that it was well-tolerated and showed potential benefits in maintaining response in TRD patients (Sakurai et al., 2019).

Amyotrophic Lateral Sclerosis (ALS)

Riluzole's role in ALS, a progressive motor neuron disease, has been well-documented. Studies have shown that riluzole can decrease mortality and muscular deterioration in ALS patients, shedding light on potential applications of troriluzole in similar neurodegenerative conditions (Lacomblez et al., 1996).

Combined Therapies

The interaction of riluzole with other treatments has also been explored. A study on ketamine and riluzole for TRD observed that riluzole did not significantly alter the course of antidepressant response when combined with ketamine treatment (Ibrahim et al., 2012).

Glutamate Uptake Enhancement

Investigations into riluzole's impact on astrocytes revealed its ability to enhance glutamate uptake, an effect that could contribute to its neuroprotective role. This finding has implications for understanding troriluzole's action on the glutamatergic system (Frizzo et al., 2004).

Spinal Cord Injury

Riluzole has been evaluated in the context of acute spinal cord injury, demonstrating the breadth of its potential therapeutic applications. The RISCIS trial aimed to evaluate the effectiveness of riluzole in improving neurological motor outcomes in patients with acute spinal cord injuries (Fehlings et al., 2015).

GABA(A) and Glycine Receptor Interaction

Riluzole's interaction with GABA(A) and glycine receptor channels has been studied, providing insights into its broader pharmacological effects. This research contributes to understanding the diverse mechanisms of action of riluzole and, by extension, troriluzole (Mohammadi et al., 2001).

Overall Efficacy in ALS

The comprehensive assessment of riluzole's efficacy in ALS, including its impact on survival and functional health, has been crucial in establishing its clinical utility. This research serves as a foundation for exploring troriluzole's potential in similar neurodegenerative disorders (Miller et al., 2012).

特性

CAS番号

1926203-09-9

製品名

Troriluzole

分子式

C15H16F3N5O4S

分子量

419.3792

IUPAC名

Glycinamide, glycylglycyl-N2-methyl-N-(6-(trifluoromethoxy)-2-benzothiazolyl)-

InChI

InChI=1S/C15H16F3N5O4S/c1-23(7-13(26)22-12(25)6-20-11(24)5-19)14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,22,25,26)

InChIキー

UMDHMQFEWPMESQ-UHFFFAOYSA-N

SMILES

O=C(NC(CNC(CN)=O)=O)CN(C)C1=NC2=CC=C(OC(F)(F)F)C=C2S1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BHV-4157;  troriluzole.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Troriluzole
Reactant of Route 2
Troriluzole
Reactant of Route 3
Troriluzole
Reactant of Route 4
Troriluzole
Reactant of Route 5
Troriluzole
Reactant of Route 6
Reactant of Route 6
Troriluzole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。